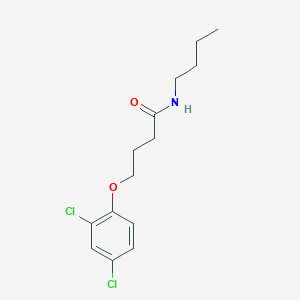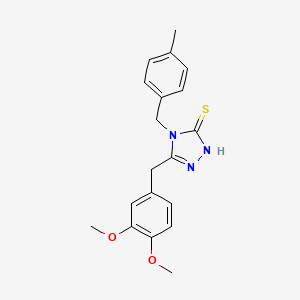![molecular formula C20H18O3 B4583173 4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B4583173.png)
4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one
概要
説明
4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenes. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of two methyl groups at positions 4 and 7, and a phenylprop-2-en-1-yloxy group at position 5 of the chromen-2-one core. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
The synthesis of 4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the alkylation of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one with 3-phenylprop-2-en-1-yl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetone . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be incorporated to minimize the environmental impact of the production process .
化学反応の分析
4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the phenylprop-2-en-1-yloxy group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the carbonyl group in the chromen-2-one core, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylprop-2-en-1-yloxy group.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: Chromenes, including this compound, have shown promising biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound’s potential as a therapeutic agent has been investigated in preclinical studies.
Industry: In the industrial sector, the compound can be used as a precursor for the synthesis of dyes, fragrances, and other specialty chemicals.
作用機序
The mechanism of action of 4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects . Additionally, its antioxidant properties can help mitigate oxidative stress and inflammation .
類似化合物との比較
4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one can be compared with other chromene derivatives to highlight its uniqueness. Similar compounds include:
4,7-dimethyl-2H-chromen-2-one: Lacks the phenylprop-2-en-1-yloxy group, resulting in different biological activities and reactivity.
5,7-dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one: Contains hydroxyl groups and a methoxyphenyl group, leading to distinct chemical properties and applications.
2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Features a furochromen moiety, which imparts unique biological activities and synthetic challenges.
特性
IUPAC Name |
4,7-dimethyl-5-[(E)-3-phenylprop-2-enoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-14-11-17(20-15(2)13-19(21)23-18(20)12-14)22-10-6-9-16-7-4-3-5-8-16/h3-9,11-13H,10H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXWGJWCZLVEKY-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


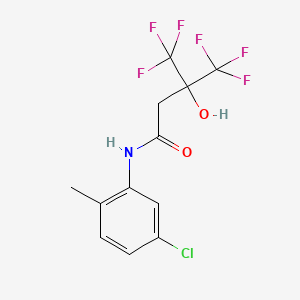
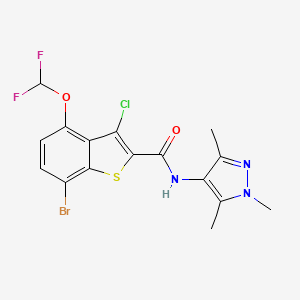
![N-(4-FLUOROPHENETHYL)-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE](/img/structure/B4583102.png)
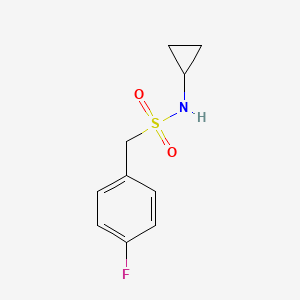
![(4-BROMO-2-THIENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B4583130.png)
![1-[(2,5-difluorophenyl)sulfonyl]-2-(2-furyl)pyrrolidine](/img/structure/B4583134.png)
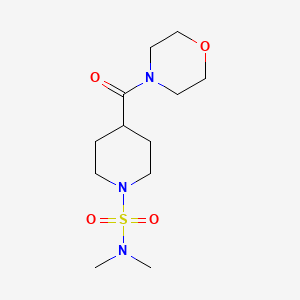

![Ethyl 5-carbamoyl-4-methyl-2-({[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B4583154.png)
![diethyl [1,4-phenylenebis(methylene)]biscarbamate](/img/structure/B4583157.png)
![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole](/img/structure/B4583164.png)
![N-(3-methoxybenzyl)-3-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]propanamide](/img/structure/B4583165.png)
